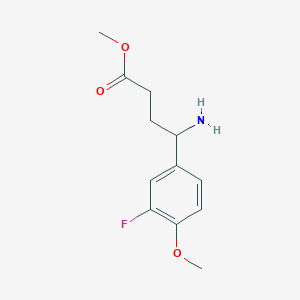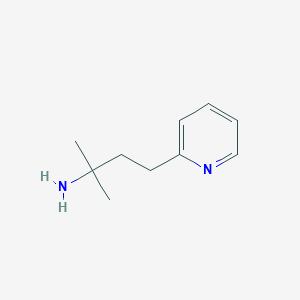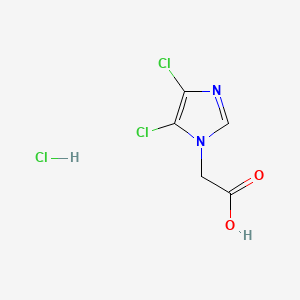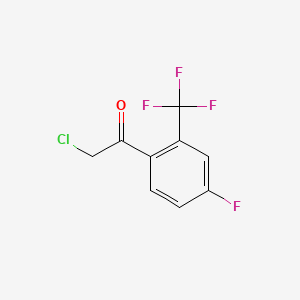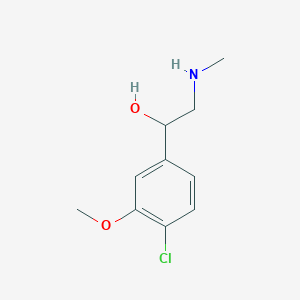
Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a difluoromethyl group attached to the pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step might involve bromination reactions using reagents like N-bromosuccinimide (NBS).
Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the pyrrolidine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azides, nitriles, or thiols, while hydrolysis would yield the corresponding carboxylic acid.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Reagent: Employed as a reagent in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Probes: May be used as a probe to study biological processes.
Industry:
Material Science:
Agrochemicals: Possible use in the synthesis of agrochemicals.
作用機序
The mechanism of action of tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
- Tert-butyl 3-(chloromethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-(methyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different halogen atoms (e.g., chlorine vs. bromine) or additional fluorine atoms (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the compound’s reactivity and biological activity.
- Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the nature of the substituents.
- Biological Activity: The biological activity and potential applications in drug development can differ, making each compound unique in its own right.
特性
分子式 |
C11H18BrF2NO2 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-11(6-12,7-15)8(13)14/h8H,4-7H2,1-3H3 |
InChIキー |
JIIPVIWWOZTOEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
